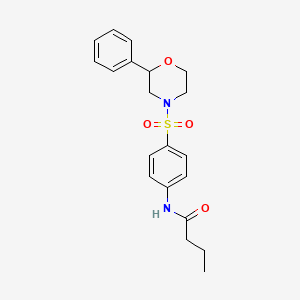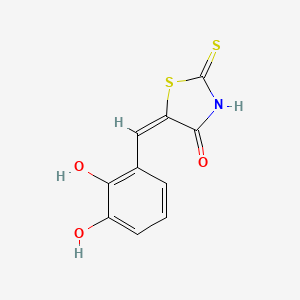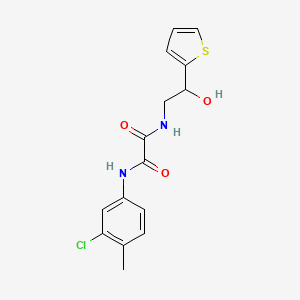
N-(4-((2-phenylmorpholino)sulfonyl)phenyl)butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((2-phenylmorpholino)sulfonyl)phenyl)butyramide, commonly known as PSB-0739, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. PSB-0739 belongs to the class of sulfonylurea compounds, which have been extensively explored for their pharmacological properties.
Applications De Recherche Scientifique
Sulfonamide Inhibitors in Therapeutic Applications
Sulfonamide compounds, characterized by the presence of a sulfonamide group, are notable for their wide-ranging therapeutic applications. Initially recognized for their bacteriostatic properties against bacterial infections, sulfonamides have evolved to encompass a broader spectrum of clinical applications. They are integral to the development of various drugs, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. The versatility of sulfonamides extends into antiviral, anticancer, and Alzheimer’s disease treatments, demonstrating their potential in addressing numerous health conditions, including cancer, glaucoma, inflammation, and dandruff. This diversity underscores the significance of sulfonamide-based research in developing innovative therapeutic agents (Gulcin & Taslimi, 2018).
Butyrate and Its Derivatives: Implications for Gut Health and Beyond
Butyrate, a short-chain fatty acid produced in the gut, plays a crucial role in maintaining intestinal health and has implications beyond the digestive system. It serves as a primary nutrient for colonocytes and acts as a cellular mediator influencing gene expression, cell differentiation, and immune modulation. The research into butyrate and its derivatives, such as sodium butyrate and butyrate glycerides, has expanded into animal production, highlighting its potential to enhance gut development, control enteric pathogens, and improve overall growth performance. The adaptability of butyrate derivatives in practice, despite challenges such as odor and absorption issues, points to their significant impact on gut health and animal production (Bedford & Gong, 2017).
Butyrate's Biochemical and Pharmacological Significance
The biochemical and pharmacological significance of butyrate extends into various aspects of health and disease management. As a histone deacetylase inhibitor, butyrate influences gene regulation, immune response, and cancer suppression. It also plays a role in intestinal barrier regulation, oxidative stress reduction, and the modulation of gut motility and visceral sensitivity. These multifaceted actions highlight butyrate's potential in therapeutic interventions, especially in the context of intestinal diseases and conditions requiring modulation of gut flora and function (Leonel & Alvarez‐Leite, 2012).
Propriétés
IUPAC Name |
N-[4-(2-phenylmorpholin-4-yl)sulfonylphenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-2-6-20(23)21-17-9-11-18(12-10-17)27(24,25)22-13-14-26-19(15-22)16-7-4-3-5-8-16/h3-5,7-12,19H,2,6,13-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFFNJKGLRMYLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((2-phenylmorpholino)sulfonyl)phenyl)butyramide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Phenyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2439587.png)

![Ethyl 2-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate](/img/structure/B2439590.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2439595.png)
![diethyl 2-(4-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2439596.png)
![9,9-Dimethyl-5,6,7,8-tetrahydrobenzo[7]annulen-6-amine](/img/structure/B2439598.png)
![N-[4-cyano-5-(4-fluoro-3-methylanilino)-1H-pyrazol-3-yl]-3-methylbenzenesulfonamide](/img/structure/B2439599.png)
![2-(1,3-Dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid](/img/structure/B2439601.png)
![N-[1-[2-(4-Fluorophenyl)phenyl]ethyl]but-2-ynamide](/img/structure/B2439602.png)

![[(3,5-Dichloro-6-methylpyridin-2-yl)carbamoyl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B2439607.png)
![N-(1,3-benzodioxol-5-yl)-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2439608.png)
![4-(1,3-Thiazole-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2439609.png)
![2-[(2,5-Dimethylphenyl)methyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)